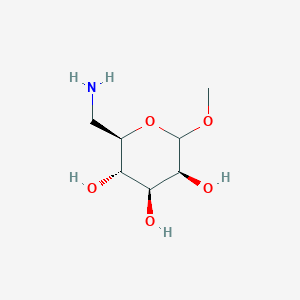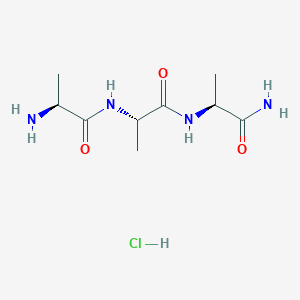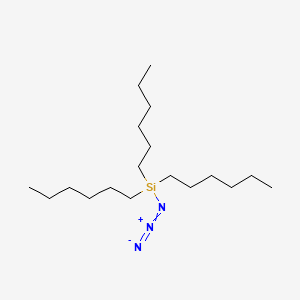![molecular formula C11H15NO2S B13775404 ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate CAS No. 83613-62-1](/img/structure/B13775404.png)
ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate is a heterocyclic compound that contains a thienoazepine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminothiophene-3-carboxylate with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether derivatives
Substitution: Various substituted thienoazepine derivatives
Applications De Recherche Scientifique
Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Similar in structure but contains a pyrimidine ring instead of an azepine ring.
Tetrahydroquinoline derivatives: Similar in having a tetrahydro ring system but differ in the heteroatom and ring structure.
Thieno[2,3-d]pyrimidine derivatives: Contain a similar thieno ring but differ in the fused ring system.
Uniqueness
Ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the heterocyclic system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
83613-62-1 |
|---|---|
Formule moléculaire |
C11H15NO2S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)10-7-8-3-5-12-6-4-9(8)15-10/h7,12H,2-6H2,1H3 |
Clé InChI |
GPPCHCCJERMKCZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(S1)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)






![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)





